molecular formula C26H32N4O3 B11349429 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide

2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide

Cat. No.: B11349429
M. Wt: 448.6 g/mol
InChI Key: OFMRRZBPGLBCHX-UHFFFAOYSA-N
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Description

2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between o-phenylenediamines and various aromatic aldehydes under specific conditions . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product, ensuring it meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzodiazole compounds.

Scientific Research Applications

2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Researchers explore its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-dipropylacetamide

InChI

InChI=1S/C26H32N4O3/c1-4-14-28(15-5-2)25(32)18-30-21-11-7-6-10-20(21)27-26(30)19-16-24(31)29(17-19)22-12-8-9-13-23(22)33-3/h6-13,19H,4-5,14-18H2,1-3H3

InChI Key

OFMRRZBPGLBCHX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC

Origin of Product

United States

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